![molecular formula C22H24NOP B12573339 Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- CAS No. 305831-73-6](/img/structure/B12573339.png)
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphinic amide group, which is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group. The specific configuration of this compound, with a (1S)-1-(3-methylphenyl)propyl substituent, adds to its distinctiveness and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- typically involves the ortho-directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide, followed by trapping with Ph2PCl and subsequent oxidation. The reaction conditions often include the use of reagents such as hydrogen peroxide (H2O2), sulfur (S8), and selenium (Se) for the oxidation step .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, sulfur, and selenium.
Substitution: It can participate in substitution reactions, particularly involving the phosphorus atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), sulfur (S8), selenium (Se).
Substitution reagents: Ph2PCl for trapping during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield phosphoryl, phosphorothioyl, and phosphoroselenoyl derivatives .
Applications De Recherche Scientifique
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- has several scientific research applications, including:
Biology and Medicine:
Industry: Possible use in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions such as zinc. The molecular structure allows for the formation of seven-membered chelates, which can stabilize the metal center and enhance catalytic activity . The natural bond orbital (NBO) analysis suggests that the stabilization effect provided by orbital interactions is significant in these complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenylphosphoryl-phosphinic amide
- Diphenylphosphorothioyl-phosphinic amide
- Diphenylphosphoroselenoyl-phosphinic amide
Uniqueness
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- is unique due to its specific (1S)-1-(3-methylphenyl)propyl substituent, which distinguishes it from other phosphinic amides
Propriétés
Numéro CAS |
305831-73-6 |
|---|---|
Formule moléculaire |
C22H24NOP |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(1S)-N-diphenylphosphoryl-1-(3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C22H24NOP/c1-3-22(19-12-10-11-18(2)17-19)23-25(24,20-13-6-4-7-14-20)21-15-8-5-9-16-21/h4-17,22H,3H2,1-2H3,(H,23,24)/t22-/m0/s1 |
Clé InChI |
FQTUQRHHBFDXCS-QFIPXVFZSA-N |
SMILES isomérique |
CC[C@@H](C1=CC=CC(=C1)C)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC(C1=CC=CC(=C1)C)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


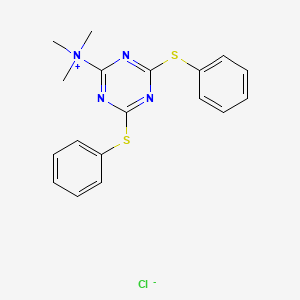
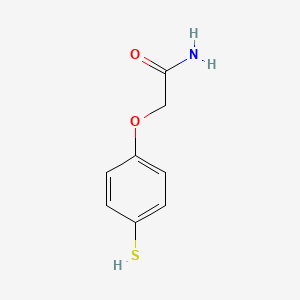
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
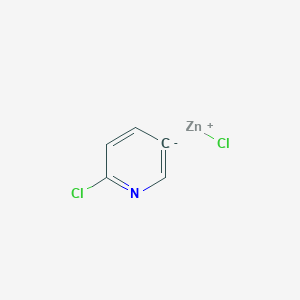

![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)

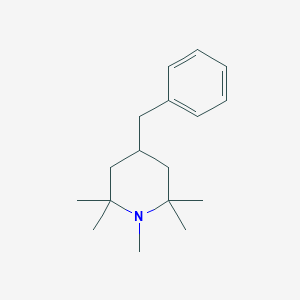
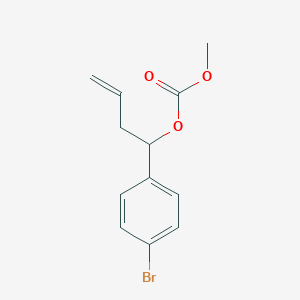
![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)
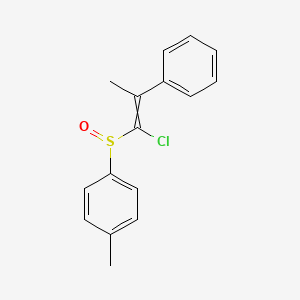

![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
